molecular formula C14H21N3O3S2 B2641794 (4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(4-methylthiazol-5-yl)methanone CAS No. 1903165-59-2

(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(4-methylthiazol-5-yl)methanone

Cat. No. B2641794
CAS RN: 1903165-59-2
M. Wt: 343.46
InChI Key: GJKBDFHZFCVFRU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound includes a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and a 1,1-dioxidotetrahydro-2H-thiopyran-4-yl group, which is a six-membered sulfur-containing ring with two oxygen atoms attached to one of the carbon atoms .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 343.46 g/mol. Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not available from the current data.

Scientific Research Applications

Anti-Inflammatory, Antiarthritic, and Antiasthmatic Properties

In silico screening of cyclic sulfones synthesized from dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide (a related compound) revealed high anti-inflammatory, antiarthritic, and antiasthmatic activities. While this specific compound differs slightly, it underscores the potential of piperazine derivatives in addressing inflammatory conditions .

Future Directions

The future directions for research on this compound could include further investigation into its synthesis, chemical reactivity, and biological activity. This could involve conducting laboratory experiments to determine its physical and chemical properties, studying its interactions with various biological targets, and evaluating its potential uses in medicinal chemistry .

properties

IUPAC Name

[4-(1,1-dioxothian-4-yl)piperazin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3S2/c1-11-13(21-10-15-11)14(18)17-6-4-16(5-7-17)12-2-8-22(19,20)9-3-12/h10,12H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJKBDFHZFCVFRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)N2CCN(CC2)C3CCS(=O)(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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